molecular formula C15H16N2O4S B13061234 Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate

Cat. No.: B13061234
M. Wt: 320.4 g/mol
InChI Key: JNFYSHGFPHMVJC-RIYZIHGNSA-N
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Chemical Reactions Analysis

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific thiazolidine ring structure and the presence of a phenylcarbamoyl group. Similar compounds include:

These compounds share the thiazolidine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8+

InChI Key

JNFYSHGFPHMVJC-RIYZIHGNSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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